3-Chloro-9h-fluoren-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7151-57-7 |
|---|---|
Molecular Formula |
C13H10ClN |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
3-chloro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H10ClN/c14-12-7-11-9(6-13(12)15)5-8-3-1-2-4-10(8)11/h1-4,6-7H,5,15H2 |
InChI Key |
AMMHBROWJCKEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=C(C=C31)N)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Chloro 9h Fluoren 2 Amine and Its Precursors
Established Synthetic Routes to Substituted Fluoren-2-amines
The synthesis of substituted fluoren-2-amines, a class of compounds to which 3-Chloro-9H-fluoren-2-amine belongs, typically relies on a series of well-established organic reactions. These methods often involve the initial synthesis of a fluorene (B118485) core, followed by sequential or sometimes concerted introduction of the desired substituents.
Regioselective Functionalization Approaches on the Fluorene Core
The fluorene molecule presents multiple sites for electrophilic and nucleophilic substitution. wikipedia.org Achieving regioselectivity, the control over the position of the incoming functional group, is a critical challenge in the synthesis of specifically substituted fluorenes. rsc.org For the synthesis of 2-substituted fluorenes, functionalization often begins with fluorenone, which can be prepared through the oxidation of fluorene. wikipedia.org The reactivity of the fluorene ring is influenced by the directing effects of existing substituents. The methylene (B1212753) bridge at the C-9 position is acidic (pKa = 22.6 in DMSO) and can be deprotonated to form the fluorenyl anion, which is a key intermediate in many functionalization reactions. wikipedia.org
Strategies for Introducing the Amino Group at the C-2 Position
The introduction of an amino group at the C-2 position of the fluorene ring is a pivotal step. A common strategy involves the nitration of fluorene or a fluorene derivative, followed by the reduction of the resulting nitro group to an amine. For instance, 2-aminofluorene (B1664046) can be prepared from the reduction of 2-nitrofluorene. nih.gov Another approach is the direct amination of a pre-functionalized fluorene. For example, 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine can be synthesized through the amination of a brominated 9,9-dimethylfluorene precursor. This amination can be achieved using ammonia (B1221849) or other amine sources.
A key precursor for the title compound is 9H-fluoren-2-amine. Its synthesis can be approached through various routes, one of which involves the reduction of 2-nitrofluorene. This reduction can be carried out using various reducing agents, such as hydrogen gas with a palladium-on-carbon catalyst. An alternative route to 2-aminofluorene involves the diazotization of 2-aminofluorene to form a diazonium salt, which can then be used in further reactions. rsc.org
Halogenation Methods for Selective Chlorination at the C-3 Position
Selective halogenation of the fluorene core is essential for introducing the chlorine atom at the C-3 position. The regioselectivity of halogenation is highly dependent on the reaction conditions and the directing effects of the substituents already present on the fluorene ring. libretexts.org For the synthesis of this compound, the starting material would typically be 9H-fluoren-2-amine. The amino group at the C-2 position is an ortho-, para-director, meaning it will direct incoming electrophiles to the C-1 and C-3 positions.
The chlorination of aromatic amines often requires careful control to avoid over-halogenation or the formation of undesired isomers. Common chlorinating agents include N-chlorosuccinimide (NCS). digitellinc.com The choice of solvent and catalyst can significantly influence the regioselectivity of the chlorination reaction. For instance, the chlorination of benzothiophene (B83047) derivatives has been shown to be highly selective for the C-3 position when using NCS. digitellinc.com
Development of Novel Methodologies for this compound Synthesis
Recent advances in organic synthesis have led to the development of more efficient and selective methods for constructing complex molecules like this compound. These novel methodologies often employ transition-metal catalysis and multi-component reactions to achieve the desired transformations with high precision.
Transition-Metal Catalyzed Cross-Coupling Reactions for C-N and C-Cl Bond Formation
Transition-metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) and carbon-chlorine (C-Cl) bonds. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines. nih.gov This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov This methodology could be applied to the synthesis of this compound by coupling a suitably substituted fluorene precursor with an amine.
The formation of the C-Cl bond can also be achieved through transition-metal-catalyzed reactions. While direct C-H chlorination is a field of active research, cross-coupling reactions can also be employed. For instance, a fluorene derivative bearing a boronic acid or ester at the C-3 position could be coupled with a chlorine source using a palladium or copper catalyst.
| Catalyst System | Reactants | Product | Reference |
| Pd(OAc)₂, P(tBu)₃, NaOtBu | Aryl Halide, Amine | N-Aryl Amine | |
| [Cp*RhCl₂]₂/AgSbF₆ | Anilide, Aldehyde | 2-Amino Benzophenone Derivative | nih.gov |
| Pd(II)/Pd(IV) | α-Amino Acid Derivative | β-Fluorinated Amino Acid | beilstein-journals.org |
Multi-Component Reactions Incorporating Fluorene and Halogenated Aniline (B41778) Moieties
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgmdpi.comfrontiersin.org The development of an MCR for the synthesis of this compound would be a significant advancement, offering a more atom-economical and step-efficient route.
A hypothetical MCR could involve the reaction of a fluorene-containing building block, a source of the amino group, and a chlorinated component. For example, a reaction could be designed to bring together a fluorene precursor, an aniline derivative already bearing the chlorine at the meta position (3-chloroaniline), and another component to facilitate the ring closure and formation of the desired product. The condensation of 9-fluorenone (B1672902) with 3-chloroaniline (B41212) in the presence of an acid catalyst is a known reaction that produces 4,4'-(9H-Fluoren-9-ylidene)bis(2-chlorobenzenamine). chemicalbook.com While this is not the target molecule, it demonstrates the feasibility of incorporating halogenated anilines in reactions with fluorene derivatives.
| Reaction Type | Reactants | Product | Reference |
| Condensation | 9-Fluorenone, 3-Chloroaniline, Sulfuric Acid | 4,4'-(9H-Fluoren-9-ylidene)bis(2-chlorobenzenamine) | chemicalbook.com |
| Hantzsch Dihydropyridine Synthesis | β-keto ester, Aldehyde, Ammonia | 1,4-Dihydropyridine derivative | mdpi.com |
| Biginelli Reaction | β-keto ester, Aldehyde, Urea | Dihydropyrimidinone | organic-chemistry.org |
Green Chemistry Approaches in the Synthesis of Halogenated Aminofluorenes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net The synthesis of halogenated aminofluorenes, including this compound, can be made more sustainable by adopting these principles.
Catalysis over Stoichiometric Reagents : The use of catalytic reduction methods, such as catalytic hydrogenation with Pd/C, is a prime example of a green chemistry approach. researchgate.net These methods have high atom economy and avoid the large quantities of metallic waste associated with stoichiometric reductants like iron, tin, or zinc. orgsyn.orgacs.org
Safer Solvents : A major focus of green chemistry is the replacement of hazardous organic solvents. ijsetpub.com In the synthesis of aminofluorenes, traditional and often toxic chlorinated solvents can be replaced with more benign alternatives like ethanol (B145695) or even water, depending on the specific reaction. orgsyn.orgnih.gov Post-synthesis purification steps are also being redesigned to minimize solvent use. iupac.org
Waste Prevention : The ideal synthesis produces no waste. iupac.org While this is rarely achievable, choosing synthetic routes that minimize the formation of byproducts, such as highly regiospecific coupling reactions, contributes to this goal. thieme-connect.com This reduces the need for extensive purification, which in turn saves solvents and energy.
Table 2: Comparison of Traditional vs. Green Synthesis for Nitro-Group Reduction
| Feature | Traditional Method (e.g., Tin/HCl) | Green Method (e.g., Catalytic Hydrogenation) |
|---|---|---|
| Reductant | Stoichiometric (large excess of metal) | Catalytic (small amount of catalyst) |
| Solvent | Often requires strong acids | Benign solvents like ethanol are common. orgsyn.org |
| Byproducts | Large amounts of metal salt waste. acs.org | Minimal, with water and N₂ as primary byproducts (with hydrazine). |
| Efficiency | Generally lower atom economy | High atom economy and often higher yields. orgsyn.org |
Purification and Characterization Techniques in Synthetic Organic Chemistry
Following the synthesis of this compound, rigorous purification and characterization are essential to confirm its identity and purity.
Purification Techniques
Recrystallization : This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For fluorene derivatives, solvents like ethanol, xylene, or mixtures containing water are often effective. orgsyn.orgacs.org
Column Chromatography : This is a powerful method for separating the desired compound from unreacted starting materials, reagents, and isomeric byproducts. sioc-journal.cn A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. An eluent (or mobile phase), such as a mixture of hexane (B92381) and ethyl acetate, is passed through the column, and the different components of the mixture travel at different rates, allowing for their separation. mdpi.comucf.edu
Characterization Techniques
The structure and purity of the final product are confirmed using a combination of spectroscopic and physical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. researchgate.netthieme-connect.com
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, providing strong evidence for the molecular formula. thieme-connect.com
Elemental Analysis : This method provides the percentage composition of elements (C, H, N) in the compound. The experimental values are compared with the calculated values for the proposed formula to confirm its elemental composition. researchgate.net
Melting Point : The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range often indicates the presence of impurities. thieme-connect.com
Table 3: Standard Characterization Techniques for this compound
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Confirms the arrangement and number of protons on the fluorene ring system. |
| ¹³C NMR | Confirms the carbon skeleton and the number of distinct carbon environments. thieme-connect.com |
| Mass Spectrometry | Determines the exact molecular weight and confirms the molecular formula. |
| Elemental Analysis | Verifies the percentage composition of C, H, N, and Cl. researchgate.net |
| Melting Point | Assesses the purity of the final solid product. ucf.edu |
| Infrared (IR) Spectroscopy | Identifies key functional groups, such as N-H stretches for the amine and C-Cl stretch. |
Chemical Reactivity and Reaction Mechanisms of 3 Chloro 9h Fluoren 2 Amine
Reactivity of the Amino Group in Derivatization (e.g., Acylation, Alkylation, Condensation)
The primary amino group at the C2 position is a primary site for derivatization, behaving as a typical nucleophile. Its reactivity is somewhat modulated by the electronic effects of the fluorene (B118485) system and the adjacent chloro substituent.
Acylation: The amino group readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in synthetic chemistry, often used to protect the amino group or to introduce new functional moieties. nih.gov For instance, reaction with an acyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield an N-(3-chloro-9H-fluoren-2-yl)amide. These derivatization reactions are often employed to enhance molecular mass and improve ionization efficiency for analytical techniques like mass spectrometry. researchgate.net
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can be challenging. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the alkyl halide. The use of bulky protecting groups on the nitrogen can help control the reaction and prevent side reactions like epimerization if chiral centers are present nearby. nih.gov Hydrogen-borrowing catalysis represents a more modern and atom-economical approach to alkylation, using alcohols as alkylating agents in the presence of a suitable metal catalyst. nih.gov
Condensation: The primary amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. Condensation reactions can also lead to the formation of more complex heterocyclic structures. For example, reactions with α,β-unsaturated ketones can proceed via conjugate addition followed by cyclization. nih.gov Similarly, condensation with 3-oxo-2-arylhydrazonopropanals can lead to the formation of substituted nicotinates or pyridocinnolines, depending on the reaction conditions and substituents. nih.gov
| Reaction Type | Typical Reagents | General Product |
|---|---|---|
| Acylation | Acyl chlorides (RCOCl), Anhydrides ((RCO)₂O) | N-(3-chloro-9H-fluoren-2-yl)amide |
| Alkylation | Alkyl halides (R-X) | N-alkyl-3-chloro-9H-fluoren-2-amine |
| Condensation | Aldehydes (RCHO), Ketones (RCOR') | Imine (Schiff base) |
Transformations Involving the Chloro Substituent (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling)
The chloro substituent at the C3 position is relatively unreactive under standard conditions but can be replaced through specific catalytic or activated reaction pathways.
Nucleophilic Aromatic Substitution (SNAr): Direct substitution of the chlorine by a nucleophile is generally difficult on an electron-rich aromatic system. libretexts.org For an SNAr reaction to proceed via the common addition-elimination mechanism, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov In 3-chloro-9H-fluoren-2-amine, the amino group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, forcing conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, might be necessary. fishersci.se However, in related systems like chloroazines, the presence of ring nitrogens greatly enhances reactivity towards nucleophiles, a principle that underscores the importance of electronic activation. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position.
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can replace the chlorine with an aryl, heteroaryl, or vinyl group.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. soton.ac.uk This method is effective for introducing alkynyl moieties. db-thueringen.de
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl chloride with a primary or secondary amine to form a new C-N bond, providing an alternative route to more complex amines. nih.gov The choice of ligand on the palladium catalyst is crucial for achieving high efficiency, especially with challenging substrates like those containing potentially coordinating amino groups. nih.gov
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester (RB(OH)₂) | C-C (Aryl-Aryl) |
| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Amine (R₂NH) | C-N (Aryl-Amino) |
Electrophilic and Nucleophilic Reactivity of the Fluorene Aromatic System
The positions for electrophilic attack on the fluorene ring system are directed by the combined influence of the amino and chloro substituents. The powerful activating, ortho-, para-directing -NH2 group dominates over the deactivating, but also ortho-, para-directing -Cl group. Therefore, electrophiles are most likely to attack the positions ortho and para to the amino group. The most activated and sterically accessible position would be C1. The C4 position is also activated, but substitution there would be sterically hindered by the adjacent fused ring.
Conversely, the electron-rich nature of the fluorene system, enhanced by the amino group, makes it generally unreactive towards nucleophiles, as discussed in the context of SNAr reactions.
Mechanistic Investigations of Key Synthetic Transformations Involving the Compound
While specific mechanistic studies on this compound are not widely documented, the mechanisms of its key transformations can be inferred from well-established reaction principles.
Buchwald-Hartwig Amination: The catalytic cycle is generally accepted to involve: (1) oxidative addition of the aryl chloride to the Pd(0) catalyst to form a Pd(II) complex; (2) coordination of the amine to the Pd(II) center and subsequent deprotonation by a base to form a palladium amide complex; and (3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The presence of the free amino group on the fluorene substrate could potentially complicate the reaction by coordinating to the palladium center, necessitating careful selection of ligands and conditions. nih.gov
Nucleophilic Aromatic Substitution (SNAr): If conditions were found to promote this reaction, the mechanism would likely proceed via the classical two-step addition-elimination pathway. nih.gov A nucleophile would add to the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial; electron-withdrawing groups are needed to delocalize the negative charge. libretexts.org In the final step, the chloride ion is eliminated, restoring aromaticity. fishersci.seyoutube.com
Role of the 9H-Fluorene Methylene (B1212753) Bridge in Reaction Pathways and Stability
The methylene bridge at the C9 position is a unique feature of the fluorene scaffold. The protons on this carbon are significantly more acidic (pKa ≈ 22.6 in DMSO) than those of typical hydrocarbons. This increased acidity is due to the stabilization of the resulting carbanion (fluorenyl anion) through delocalization over the extensive aromatic system.
This acidity allows for facile deprotonation with a suitable base (e.g., alkoxides, organolithiums) to form the fluorenyl anion. researchgate.net This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or carbonyl compounds, leading to functionalization at the C9 position. researchgate.net
The C9 position can also be involved in oxidation reactions. For example, treatment with a strong base can lead to the formation of 9-methylene-fluorene (dibenzofulvene). wikipedia.orggoogle.com The stability of the fluorenyl cation and radical intermediates also influences reactions that proceed through these species at the C9 position.
Computational Chemistry and Theoretical Insights into 3 Chloro 9h Fluoren 2 Amine
Electronic Structure Analysis: Frontier Molecular Orbital (HOMO-LUMO) Theory and Energy Gaps
Frontier Molecular Orbital (HOMO-LUMO) theory is a cornerstone of understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electrical transport properties. nih.gov
The electronic landscape of the 9H-fluorene core is significantly modulated by the presence of the chloro and amino substituents. The amino group (-NH2) is a well-known electron-donating group, while the chlorine atom (-Cl) is an electron-withdrawing group. Density Functional Theory (DFT) studies on substituted fluorene (B118485) molecules have shown that electron-withdrawing groups tend to decrease the energy gap. worldscientific.comworldscientific.com This suggests that the interplay of these two substituents in 3-Chloro-9H-fluoren-2-amine will have a nuanced effect on its electronic properties.
The amino group will likely raise the HOMO energy level, as its lone pair of electrons can participate in the π-system of the fluorene ring, increasing electron density. Conversely, the electronegative chlorine atom will tend to lower the LUMO energy level. The combined effect is a reduction of the HOMO-LUMO gap compared to the parent 2-aminofluorene (B1664046) or 3-chlorofluorene molecules. A smaller energy gap generally implies higher reactivity and a bathochromic (red) shift in the UV-Vis absorption spectrum. worldscientific.com
Table 1: Inferred Frontier Orbital Energies and Energy Gap for this compound in comparison to related compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 2-Aminofluorene (Calculated) nih.gov | -5.14 | -1.23 | 3.91 |
| This compound (Inferred) | > -5.14 | < -1.23 | < 3.91 |
Note: The values for this compound are inferred based on the known effects of amino and chloro substituents.
The charge distribution in this compound is expected to be highly polarized. The amino group will create a region of higher electron density (negative charge) around the nitrogen atom and the adjacent carbon atoms of the fluorene ring. In contrast, the chlorine atom will draw electron density towards itself, creating a region of lower electron density (positive charge) in its vicinity. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which is a valuable tool for predicting sites of electrophilic and nucleophilic attack. nih.gov
Quantum Chemical Calculations of Molecular Geometry, Conformation, and Planarity
Quantum chemical calculations, particularly using DFT methods, are instrumental in determining the optimized molecular geometry of a compound. For this compound, these calculations would predict bond lengths, bond angles, and dihedral angles. The fluorene core is known to be largely planar, and this planarity is crucial for its electronic properties. researchgate.net
The substituents at the 2 and 3 positions are not expected to significantly distort the planarity of the fluorene ring system. However, minor deviations may occur due to steric interactions. The geometry of the amino group and its orientation relative to the fluorene ring will also be a key output of these calculations. Single crystal X-ray diffraction studies on substituted fluorene derivatives have confirmed the generally planar nature of the fluorene unit, with slight twists sometimes observed due to packing effects in the solid state. mdpi.com
Table 2: Predicted Geometrical Parameters for the Fluorene Core (based on related structures).
| Parameter | Typical Value |
| C-C bond length (aromatic) | ~1.40 Å |
| C-C bond length (bridge) | ~1.51 Å |
| C-H bond length | ~1.09 Å |
| Internal ring angles | ~108° - 120° |
Theoretical Prediction of Spectroscopic Signatures (e.g., UV-Vis Absorption, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, providing valuable information for compound identification and characterization.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations are commonly used to predict UV-Vis absorption spectra. worldscientific.com For this compound, the calculations would likely predict a main absorption band in the UV region, corresponding to the π-π* transition of the fluorene chromophore. mdpi.com The presence of the amino and chloro substituents is expected to cause a bathochromic shift (to longer wavelengths) compared to unsubstituted fluorene. A theoretical and experimental study on 2-aminofluorene showed a maximum absorption at around 350 nm. nih.gov The addition of a chlorine atom at the 3-position would likely shift this further.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. A detailed vibrational analysis of 2-aminofluorene has been performed using DFT calculations, providing assignments for the various vibrational modes. nih.gov For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-Cl stretching, and various C-H and C-C stretching and bending modes of the fluorene ring.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H stretching (asymmetric) | ~3500 |
| N-H stretching (symmetric) | ~3400 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=C stretching (aromatic) | 1400 - 1600 |
| C-N stretching | 1250 - 1350 |
| C-Cl stretching | 600 - 800 |
Reaction Pathway Analysis and Transition State Modeling for Proposed Syntheses
Computational chemistry can be a powerful tool in understanding and predicting chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of the transition states. This information is invaluable for optimizing reaction conditions and predicting the feasibility of a proposed synthesis.
Solvent Effects and Intermolecular Interactions in Theoretical Models
The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Theoretical models can account for solvent effects using various approaches, such as the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.
For this compound, the polarity of the solvent is expected to have a notable impact on its electronic structure and spectroscopic properties. Studies on other substituted aromatic compounds have shown that increasing solvent polarity can lead to a red shift in the UV-Vis absorption spectrum. researchgate.net This is due to the stabilization of the more polar excited state relative to the ground state. Hydrogen bonding interactions between the amino group and protic solvents would also play a significant role in its behavior in solution. nih.govnih.gov
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications for Compound Analysis
As of the latest available research, specific studies employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) exclusively on this compound are not prevalent in publicly accessible scientific literature. The application of these powerful computational methods provides profound insights into the electronic structure, molecular geometry, and spectroscopic properties of chemical compounds.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. This theory is widely used in chemistry and materials science to predict and analyze the properties of molecules. Key parameters that are often calculated using DFT include:
Optimized Molecular Geometry: The three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is particularly useful for predicting and interpreting electronic absorption and emission spectra (UV-Vis and fluorescence). Key applications of TD-DFT include:
Calculation of Excitation Energies: Determining the energy required to promote an electron from a lower energy orbital to a higher energy orbital.
Prediction of UV-Vis Spectra: Simulating the absorption spectrum of a molecule, which can be compared with experimental data to confirm its structure and electronic transitions.
Analysis of Electronic Transitions: Identifying which molecular orbitals are involved in specific electronic excitations.
While direct computational studies on this compound are not available, the scientific community has extensively used DFT and TD-DFT to investigate related fluorene derivatives and other aromatic amines. These studies have been instrumental in understanding their structure-property relationships, designing novel materials with specific optical and electronic properties, and explaining their reactivity. The insights gained from such studies on analogous compounds could serve as a valuable reference for future computational investigations focused on this compound.
Role of 3 Chloro 9h Fluoren 2 Amine in the Development of Advanced Materials
Design Principles for Fluorene-Based Organic Semiconductors
Fluorene (B118485) and its derivatives are prized for their high photoluminescence efficiency, good thermal stability, and excellent charge transport properties, making them ideal candidates for organic semiconductors. The ability to modify the fluorene structure allows for precise tuning of its properties to meet the demands of various optoelectronic devices.
Integration into Conjugated Polymers and Oligomers for Optoelectronic Applications
Fluorene units are frequently integrated into the main chain of conjugated polymers and oligomers to create materials for optoelectronic applications. These materials, often synthesized via methods like Suzuki or Sonogashira coupling reactions, combine the desirable properties of the fluorene core with other aromatic units to control the resulting polymer's electronic and optical characteristics.
Polyfluorenes (PFs) and their copolymers are particularly noted for their strong blue emission, a crucial feature for displays and lighting. By copolymerizing fluorene with other monomers, the emission color can be tuned across the visible spectrum. For instance, incorporating electron-accepting units like benzothiadiazole can shift the emission to longer wavelengths. This versatility makes fluorene-based polymers suitable for a wide array of devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Influence of Halogenation and Amine Substitution on Charge Transport and Photophysical Properties
The introduction of halogen and amine substituents onto the fluorene core, as seen in 3-Chloro-9H-fluoren-2-amine, profoundly impacts the material's properties.
Halogenation: The presence of a halogen atom, such as chlorine, can influence the electronic properties of the molecule. Halogens are electron-withdrawing and can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This can be advantageous for improving air stability and facilitating charge injection in certain device architectures. The "heavy atom effect" from halogens like bromine and iodine can also enhance intersystem crossing, a process relevant for phosphorescent materials.
Amine Substitution: Amine groups are strong electron donors. Their inclusion raises the HOMO energy level, which is critical for designing hole-transporting materials (HTMs) as it reduces the energy barrier for hole injection from the anode. Furthermore, the triphenylamine (B166846) moiety, a common amine-based substituent, is known to form stable amorphous films, which is essential for device longevity and performance.
The combination of both an electron-donating amine and an electron-withdrawing halogen creates a "push-pull" system. This intramolecular charge transfer (ICT) character can lead to a smaller energy gap, red-shifted absorption and emission spectra, and a large dipole moment, which are desirable properties for nonlinear optical materials and emitters in OLEDs.
Building Blocks for Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)
Fluorene derivatives are versatile components in OLEDs, serving as both emitters and host materials. Their high fluorescence quantum yields make them excellent blue emitters. The amine group in derivatives like N,9,9-Triphenyl-9H-fluoren-2-amine provides strong electron-donating capabilities, making them suitable as hole-transporting or emissive materials.
In phosphorescent OLEDs (PhOLEDs), a host material is required to disperse the phosphorescent emitter, preventing quenching and facilitating energy transfer. Fluorene-based materials are excellent candidates for hosts due to their high triplet energies, which are necessary to confine the triplet excitons on the guest
Functionalization for Nonlinear Optical (NLO) Materials
"Push-Pull" Chromophore Design Strategies Incorporating this compound Derivatives
"Push-pull" or donor-π-acceptor (D-π-A) systems are a cornerstone of molecular engineering for nonlinear optical (NLO) materials. nih.gov These molecules are designed to have a strong intramolecular charge transfer (ICT) from an electron-donor (push) group to an electron-acceptor (pull) group through a π-conjugated bridge. nih.govmdpi.com The fluoren-2-amine moiety serves as an effective electron donor platform for these chromophores. researchgate.net
In this design strategy, the 9H-fluoren-2-amine unit acts as the electron-rich donor. The core structure can be synthetically modified by attaching various electron-acceptor groups at different positions on the fluorene ring. nih.govacs.org Common acceptors include dicyanovinyl, cyanostilbene, and 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile groups. nih.gov The introduction of a chlorine atom at the 3-position, adjacent to the amine donor, serves to modulate the electronic properties of the donor unit. Through its inductive electron-withdrawing effect, the chlorine atom can fine-tune the energy levels of the molecular orbitals, influencing the ICT characteristics and ultimately the optical properties of the chromophore. This modulation allows for precise control over the absorption and emission wavelengths of the resulting material. acs.org
Structure-Property Relationships for Enhanced Hyperpolarizability
The first hyperpolarizability (β) is a key metric for the second-order NLO response of a molecule, which is crucial for applications in optical switching, light modulation, and telecommunications. nih.govacs.org In D-π-A chromophores based on the fluoren-2-amine framework, the magnitude of β is directly linked to several structural factors. nih.gov
Research on analogous 9,9-dimethyl-9H-fluoren-2-amine derivatives has shown that a "linear" conjugation path, where the donor and acceptor groups are positioned to maximize π-electron delocalization across the molecule, leads to a significant enhancement of hyperpolarizability compared to non-linear arrangements. nih.govacs.org The efficiency of the NLO response is influenced by the strength of the donor and acceptor groups and the length of the π-conjugated spacer. acs.org An increase in acceptor strength or conjugation length generally leads to a red-shift in absorption and emission spectra, indicating a smaller energy gap and often a larger β value. nih.gov
The table below, based on data from related fluorene-based chromophores, illustrates how structural modifications impact key optical properties.
| Chromophore Structure (Donor: 9,9-dimethyl-9H-fluoren-2-amine) | Acceptor Group | Absorption Max (λmax, nm) | Emission Max (λem, nm) | First Hyperpolarizability (βHRS, 10-30 esu) |
| SS4 | Cyanostilbene | 412 | 512 | 200 |
| SS3 | Dicyanovinyl | 457 | 586 | 450 |
| SS1 | Extended Dicyanovinyl | 480 | 632 | 1000 |
Data adapted from studies on 9,9-dimethyl-9H-fluoren-2-amine derivatives to illustrate general trends. nih.govacs.org
In this compound, the chloro group's electron-withdrawing nature would slightly decrease the donor strength of the amine. This modification can be strategically used to optimize the balance between the ground state polarity and the change in dipole moment upon excitation, which are critical factors for maximizing the intrinsic hyperpolarizability (βint). nih.gov
Incorporation into Covalent Organic Frameworks (COFs) and Porous Organic Materials for Gas Storage and Separation
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them excellent candidates for gas storage and separation. nih.govoaepublish.com The functionalization of COF pores with specific chemical groups is a key strategy to enhance selectivity for capturing gases like carbon dioxide (CO₂). rsc.orgnih.gov
Amine-functionalized porous organic polymers have received significant attention for CO₂ capture due to the favorable interactions between the basic amine groups and the acidic CO₂ molecules. rsc.orgwur.nl this compound is a promising building block for such materials. Its primary amine group provides a reactive site for condensation reactions, typically with multi-aldehyde linkers, to form robust, porous imine-linked frameworks. rsc.org
Once incorporated into the COF structure, the fluorene unit provides rigidity and thermal stability, while the amine and chloro groups line the pores. rsc.org These functional groups create a specific chemical environment within the pores that can selectively interact with target gas molecules, enhancing both the capacity and selectivity of the material for CO₂ over other gases like nitrogen (N₂). nih.govrsc.org
| COF Component | Role in the Framework | Example |
| Amine Monomer | Provides rigidity and functional sites for gas interaction. | This compound |
| Aldehyde Linker | Connects monomers to form the porous network. | 1,3,5-Triformylbenzene |
| Resulting Linkage | Forms the stable covalent backbone of the COF. | Imine bond |
Advanced Material Architectures: Dendrimers, Supramolecular Assemblies, and Liquid Crystals
The unique structure of this compound also allows for its integration into more complex material architectures.
Dendrimers : These are highly branched, perfectly monodisperse macromolecules with a central core and layered branching units. kiku.dk Functional molecules can be attached to the periphery of dendrimers to impart specific properties. This compound could be covalently attached to the surface of a dendrimer, where its optical and electronic properties could be harnessed for applications in light-harvesting or sensing. The multivalency of the dendrimer platform could amplify these properties. nih.gov
Supramolecular Assemblies : This field of chemistry focuses on creating large, ordered structures through non-covalent interactions such as hydrogen bonding. nih.govrsc.org The amine group in this compound is capable of acting as a hydrogen bond donor. This allows the molecule to participate in self-assembly or co-assembly with complementary molecules, leading to the formation of complex, functional architectures like fibers, gels, or films without the need for covalent synthesis. researchgate.net
Liquid Crystals : Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The rigid, elongated shape of the fluorene core is a common feature in molecules that form liquid crystalline phases (mesogens). researchgate.net The presence and position of substituents like the amine and chloro groups on the fluorene ring of this compound would influence intermolecular interactions and molecular packing. This allows for the potential design of new liquid crystal materials where the phase behavior (e.g., nematic, smectic) and transition temperatures can be tuned by the specific substitution pattern. Functional liquid crystals incorporating such units could find use in sensors for amine vapors. researchgate.net
Future Research Trajectories and Challenges for 3 Chloro 9h Fluoren 2 Amine Research
Exploration of Unconventional Synthetic Methodologies for Sustainable Production
The traditional synthesis of functionalized polycyclic aromatic hydrocarbons often involves multi-step processes with harsh reagents, significant solvent use, and costly purification steps. Future research must prioritize the development of sustainable and efficient synthetic routes for 3-Chloro-9H-fluoren-2-amine.
Key Research Thrusts:
Flow Chemistry: Continuous flow chemistry offers a paradigm shift from traditional batch processing. spirochem.comamf.ch Its advantages include superior control over reaction parameters (temperature, pressure, and time), enhanced safety when handling hazardous intermediates, and improved scalability. enantia.com The transition of nitration, chlorination, and amination reactions of a fluorene (B118485) core into a continuous flow system could significantly reduce waste and improve yield and consistency. acs.org
Photocatalysis: Visible-light photocatalysis represents a green alternative for key bond-forming reactions. acs.org Research into photocatalytic C-N coupling or C-H amination could provide a direct and mild pathway to introduce the amine group onto a pre-functionalized chloro-fluorene scaffold, avoiding harsh reducing agents. organic-chemistry.orgchemistryworld.com
Green Solvents and Catalysts: Moving away from hazardous organic solvents is crucial. Studies exploring aqueous-based synthesis for electrophilic aromatic substitution on the fluorene core have shown promise for producing precursors like bromofluorenones with high yields and simple workups. researchgate.net Investigating similar approaches for the synthesis of this compound is a vital research avenue. Furthermore, replacing precious metal catalysts with more abundant and less toxic alternatives, such as iron or cobalt, for cross-coupling and amination reactions is a key goal for sustainable production. organic-chemistry.org
| Methodology | Potential Advantages for Sustainable Production | Research Challenges |
| Flow Chemistry | Enhanced safety, precise process control, improved scalability, reduced waste. spirochem.comenantia.com | High initial setup cost, potential for channel clogging, requires specialized expertise. |
| Visible-Light Photocatalysis | Use of renewable energy, mild reaction conditions, high selectivity. organic-chemistry.org | Catalyst stability and recovery, scalability of photochemical reactors. |
| Aqueous Synthesis | Eliminates hazardous organic solvents, simplifies workup procedures. researchgate.net | Poor solubility of nonpolar organic substrates, potential for competing hydrolysis reactions. |
Advanced Computational Design of Derivatives with Precisely Tuned Electronic and Optical Properties
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties of novel materials before their synthesis. worldscientific.comworldscientific.com For this compound, DFT can elucidate the intricate relationship between its structure and its electronic behavior, guiding the design of new derivatives with properties tailored for specific applications.
The strategic placement of an electron-donating group (-NH₂) and an electron-withdrawing group (-Cl) on the fluorene core is expected to significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. missouristate.eduresearchgate.net This "push-pull" configuration can lower the HOMO-LUMO energy gap, leading to a red-shift in absorption and emission spectra, a desirable trait for many optoelectronic applications. researchgate.net
Future Computational Directions:
Substituent Effect Analysis: Systematically model the impact of varying substituents at other positions of the fluorene ring (e.g., C7 or C9) to create a library of virtual compounds with a wide range of predicted electronic properties. mdpi.com
Excited State Properties: Employ Time-Dependent DFT (TD-DFT) to calculate absorption and emission spectra, predicting the photophysical properties of proposed derivatives. worldscientific.com
Structure-Property Relationships: Develop quantitative structure-property relationship (QSPR) models to correlate specific structural features with desired outcomes, such as a smaller energy gap or a larger two-photon absorption cross-section, accelerating the discovery of high-performance materials. researchwithnj.com
| Substituent Modification | Predicted Effect on HOMO Level | Predicted Effect on LUMO Level | Predicted Effect on Energy Gap |
| Add strong electron-donating group (e.g., -N(CH₃)₂) | Increase (destabilize) | Minor increase | Decrease missouristate.eduresearchgate.net |
| Add strong electron-withdrawing group (e.g., -CN, -NO₂) | Minor decrease | Decrease (stabilize) | Decrease missouristate.eduresearchgate.net |
| Extend π-conjugation (e.g., add phenyl or thienyl groups) | Increase (destabilize) | Decrease (stabilize) | Significant Decrease missouristate.edursc.org |
Development of Multi-Functional Materials Integrating this compound as a Core Unit
The inherent properties of the fluorene scaffold—rigidity, high thermal stability, and strong fluorescence—make it an excellent building block for functional materials. fao.org The specific substitution pattern of this compound makes it a versatile precursor for a new generation of multi-functional materials.
Potential Applications and Research Areas:
Polymer Solar Cells (PSCs): Copolymers of fluorene derivatives and electron-accepting units are actively researched for PSCs. rsc.org this compound could be polymerized, using the reactive amine and chloro groups, with other monomers to create novel donor-acceptor polymers for photovoltaic applications.
Chemosensors: The electron-rich amine group can act as a binding site for specific analytes, such as metal ions. nih.gov Upon binding, the electronic properties of the fluorene core would be perturbed, leading to a detectable change in fluorescence or absorption, forming the basis of a selective chemosensor. researchgate.net
Conjugated Polymers: Suzuki polycondensation is a common method for creating fluorene-containing polymers. uri.eduuri.edu The chloro-substituent on this compound could be used as a handle for such cross-coupling reactions to synthesize novel conjugated polymers for a range of optoelectronic applications. researchgate.netnih.gov
Investigation of Unexplored Reactivity Pathways and Stereoselective Functionalization Strategies
To create more complex and functional molecules from this compound, a thorough understanding of its reactivity is essential. Beyond the known reactions of aromatic amines and chlorides, future research should focus on novel and selective functionalization strategies.
Key Reactivity Sites and Potential Transformations:
The Amino Group (-NH₂): This group can be transformed into a wide array of other functionalities. For example, it can be converted to an isothiocyanate for bioconjugation or used in condensation reactions to form larger structures. organic-chemistry.org
The Chloro Group (-Cl): This group is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. nih.govdb-thueringen.de This allows for the precise installation of aryl, alkyl, or other amino groups to extend the π-conjugation or add new functionalities.
The C9 Methylene (B1212753) Bridge (-CH₂-): The protons at the C9 position are acidic and can be deprotonated to form a fluorenyl anion. mdpi.com This nucleophile can then react with various electrophiles, allowing for the introduction of substituents that can prevent aggregation and tune solubility and thermal properties. researchgate.net
Aromatic C-H Bonds: Direct C-H functionalization represents a major frontier in organic synthesis. nih.gov Developing catalytic systems (e.g., using rhodium or palladium) that can selectively activate and functionalize the other C-H bonds on the fluorene backbone would open up unprecedented possibilities for creating complex, three-dimensional structures with novel properties without the need for pre-functionalization. nih.gov
Scalability and Industrial Relevance of Synthetic Routes for Advanced Material Applications
For any promising material to move from the laboratory to commercial application, a scalable, cost-effective, and safe manufacturing process is non-negotiable. While traditional batch synthesis may suffice for initial discovery, it often presents significant challenges for industrial-scale production of complex organic molecules like this compound derivatives.
Challenges and Future Directions:
Purification: The removal of regioisomers and other impurities often requires extensive column chromatography, which is not economically viable on a large scale. Developing chromatography-free purification methods, such as crystallization or selective precipitation, is a key challenge.
Industrial Implementation of Flow Chemistry: As discussed in section 6.1, continuous flow manufacturing is a promising solution to many scalability issues. researchgate.net Future research should focus on developing robust, end-to-end flow processes for this compound and its derivatives. This involves designing integrated systems that include reaction, workup, and initial purification steps, minimizing manual handling and improving process efficiency and safety. spirochem.comacs.org
| Parameter | Batch Processing Challenges | Flow Chemistry Solutions |
| Heat Transfer | Difficult to control in large vessels, risk of thermal runaways. | High surface-area-to-volume ratio allows for efficient and precise temperature control. enantia.com |
| Safety | Large quantities of hazardous reagents and intermediates are present at one time. | Small reactor volumes mean only a minimal amount of hazardous material is present at any given moment. enantia.com |
| Scalability | Non-linear; changing reactor size can alter reaction outcomes. | Linear scalability by running the system for longer ("scale-out") or using parallel reactors ("numbering-up"). spirochem.com |
| Consistency | Potential for batch-to-batch variability. | Highly reproducible due to precise control over reaction parameters. amf.ch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
